methyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate
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Overview
Description
Ethyl 2-({[2-{3-[(methylamino)carbonyl]piperidin-1-yl}-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a thiazolopyrimidine core, and a benzoate ester group. These structural features contribute to its reactivity and potential utility in various fields.
Mechanism of Action
Target of Action
Similar compounds have been reported to have a wide range of targets due to their diverse biological activities .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as inhibiting or activating the target, which leads to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, leading to various downstream effects .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level, depending on their targets and mode of action .
Action Environment
It’s known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate typically involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the piperidine ring, and the esterification of the benzoate group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[2-{3-[(methylamino)carbonyl]piperidin-1-yl}-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-({[2-{3-[(methylamino)carbonyl]piperidin-1-yl}-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 2-({[2-{3-[(methylamino)carbonyl]piperidin-1-yl}-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 2-({[2-{3-[(methylamino)carbonyl]piperidin-1-yl}-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate: This compound shares a similar core structure but may have different substituents, leading to variations in reactivity and applications.
Mmethyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate: The methyl ester variant may exhibit different physical and chemical properties compared to the ethyl ester.
Properties
IUPAC Name |
methyl 4-(4-methoxyanilino)-8-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-5-4-6-15-16(11-17(19(22)24-3)21-18(12)15)20-13-7-9-14(23-2)10-8-13/h4-11H,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOLZFKPTJTDEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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